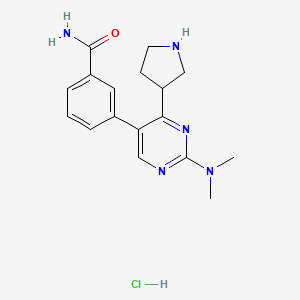
3-(2-Dimethylamino-4-pyrrolidin-3-yl-pyrimidin-5-yl)-benzamide hydrochloride
Overview
Description
“3-(2-Dimethylamino-4-pyrrolidin-3-yl-pyrimidin-5-yl)-benzamide hydrochloride” is a chemical compound with the molecular formula C17H22ClN5O . It belongs to the class of organic compounds known as benzamides, which are compounds containing a benzamide moiety, which consists of a carboxamide attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring attached to a benzamide group via a dimethylamino linker . The pyrrolidin-3-yl group is also attached to the pyrimidine ring .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It has a molecular weight of 347.8 g/mol . Other properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Cytotoxic Heterocyclic Compounds : A study by Mansour et al. (2020) involved the synthesis of new diaryl-substituted pyridine and pyrimidine derivatives. These compounds showed promising growth inhibitory effects against certain cell lines, indicating their potential in cancer research (Mansour et al., 2020).
Capillary Electrophoresis in Quality Control : Ye et al. (2012) developed a capillary electrophoresis method for analyzing imatinib mesylate and related substances, including derivatives of pyrimidin-5-yl-benzamide. This method is vital for quality control in pharmaceutical preparations (Ye et al., 2012).
Flumatinib Metabolism Study : A study by Gong et al. (2010) on flumatinib, an antineoplastic tyrosine kinase inhibitor, explored its metabolism in patients. This research is crucial for understanding the pharmacokinetics and safety profile of similar pyrimidin-5-yl-benzamide compounds (Gong et al., 2010).
Chemical Reactions and Properties
Alkylation and Ring Closure Reactions : Roman (2013) used a related compound as a starting material in alkylation and ring closure reactions. This research contributes to the creation of a diverse library of compounds, potentially useful in various fields of chemistry (Roman, 2013).
Synthesis of Anti-Inflammatory Drugs : Research by Lynch et al. (2006) involved synthesizing four compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, incorporating the N,N-dimethylamino benzamide group. This study contributes to the development of new nonsteroidal anti-inflammatory drugs (Lynch et al., 2006).
Synthesis of Azole, Pyrimidine, Pyran, and Benzofuran Derivatives : A study by Farag et al. (2011) explored the synthesis of various derivatives incorporating the dimethylamino benzamide group. These derivatives have potential applications in medicinal chemistry (Farag et al., 2011).
Biological and Pharmacological Applications
- Antimicrobial and Antitubercular Activities : Chandrashekaraiah et al. (2014) synthesized pyrimidine-azitidinone analogues, exhibiting antimicrobial and antitubercular activities. This highlights the potential of pyrimidin-5-yl-benzamide derivatives in developing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Mechanism of Action
The mechanism of action of this compound is not known as it is a research compound.
Safety and Hazards
Properties
IUPAC Name |
3-[2-(dimethylamino)-4-pyrrolidin-3-ylpyrimidin-5-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O.ClH/c1-22(2)17-20-10-14(15(21-17)13-6-7-19-9-13)11-4-3-5-12(8-11)16(18)23;/h3-5,8,10,13,19H,6-7,9H2,1-2H3,(H2,18,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDABSBJEYJLRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C2CCNC2)C3=CC(=CC=C3)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4,4,5,5-Tetramethyl-{1,3,2}dioxaborolan-2-yl)-phenyl]-thiomorpholine 1,1-dioxide](/img/structure/B1402369.png)
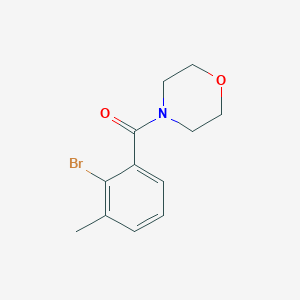
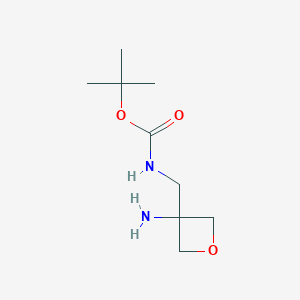
![Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1402372.png)
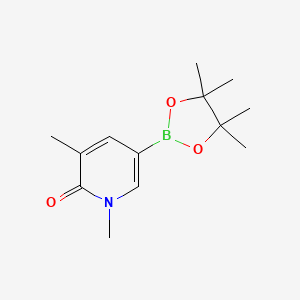
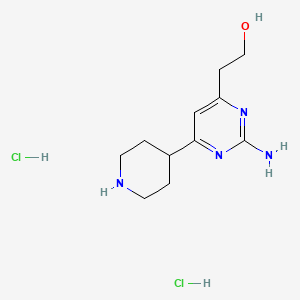

![3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1402379.png)
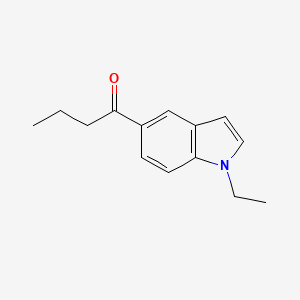
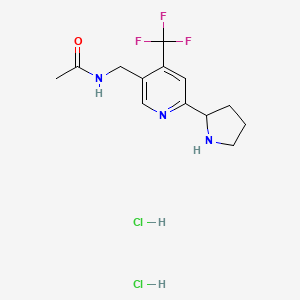
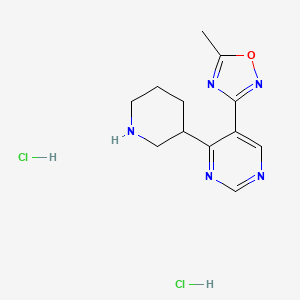
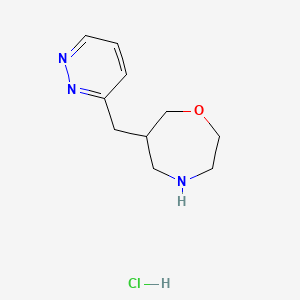
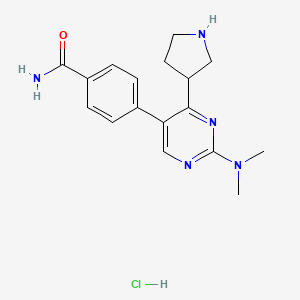
![7-Benzyl-2-piperidin-3-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1402388.png)
